Probenecid

Description

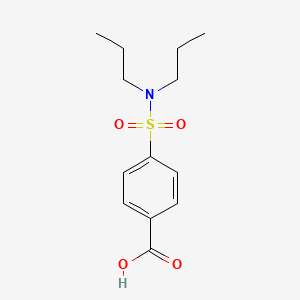

Structure

3D Structure

Properties

IUPAC Name |

4-(dipropylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBABZHXKTCFAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Record name | PROBENECID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021188 | |

| Record name | Probenecid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Probenecid appears as odorless white or almost white crystalline powder. Slightly bitter taste; pleasant aftertaste. (NTP, 1992), Solid | |

| Record name | PROBENECID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Probenecid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN WATER /SODIUM SALT/, SOL IN DIL ALKALI, ALCOHOL, CHLOROFORM & ACETONE; PRACTICALLY INSOL IN WATER & DIL ACIDS, 4.25e-01 g/L | |

| Record name | SID855953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PROBENECID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Probenecid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROBENECID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Probenecid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM DIL ALCOHOL, WHITE OR NEARLY WHITE, FINE, CRYSTALLINE POWDER | |

CAS No. |

57-66-9 | |

| Record name | PROBENECID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Probenecid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Probenecid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Probenecid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | probenecid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | probenecid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-[(dipropylamino)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Probenecid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Probenecid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROBENECID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO572Z7917 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROBENECID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Probenecid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

381 to 385 °F (NTP, 1992), 194-196 °C, 195 °C | |

| Record name | PROBENECID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Probenecid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROBENECID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Probenecid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Probenecid's Mechanism of Action on Organic Anion Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probenecid, a drug historically used for the treatment of gout and as an adjunct to antibiotic therapy, exerts its primary effects through the competitive inhibition of organic anion transporters (OATs). This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's interaction with OATs, detailing its inhibitory kinetics, the experimental methodologies used for its characterization, and the subsequent impact on cellular signaling pathways. Beyond its classical role as an OAT inhibitor, this document elucidates this compound's function as a pannexin 1 channel blocker, a key aspect of its mechanism that influences ATP release, purinergic signaling, and intracellular calcium homeostasis. Furthermore, the guide explores the downstream effects on the MAPK signaling cascade, providing a holistic view of this compound's cellular impact. Quantitative data on its inhibitory potency are presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism: Competitive Inhibition of Organic Anion Transporters

This compound's principal mechanism of action involves the competitive inhibition of organic anion transporters, which are a family of transmembrane proteins crucial for the transport of a wide range of endogenous and exogenous organic anions. This inhibition primarily occurs at the basolateral membrane of renal proximal tubule cells, where OATs mediate the uptake of organic anions from the blood into the cells for subsequent secretion into the urine.[1][2][3] By competitively binding to these transporters, this compound reduces the renal clearance of substrates that share this elimination pathway.

The most significantly affected transporters are Organic Anion Transporter 1 (OAT1; SLC22A6) and Organic Anion Transporter 3 (OAT3; SLC22A8) .[1][2][3] this compound also notably inhibits Urate Transporter 1 (URAT1; SLC22A12) , which is located on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood.[1] This inhibition of URAT1 is the basis for this compound's uricosuric effect in the treatment of gout. Evidence also suggests that this compound can interact with Organic Anion Transporter 4 (OAT4; SLC22A11) .

The inhibitory effect of this compound is not limited to OATs. It has been shown to inhibit other transporters and channels, most notably pannexin 1 (Panx1) channels , which has significant implications for its broader pharmacological effects.[1][4][5]

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potency of this compound against various organic anion transporters has been quantified in numerous studies, typically reported as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values can vary depending on the experimental system, substrate used, and assay conditions. The following tables summarize the reported quantitative data for this compound's inhibition of key transporters.

| Transporter | IC50 (µM) | Ki (µM) | Experimental System | Substrate | Reference(s) |

| OAT1 | 8.3 - 15.9 | 4.3 - 18.6 | HEK293 cells, Human kidney slices | 6-Carboxyfluorescein, Adefovir | [6][7][8] |

| OAT3 | 2.8 - 5.12 | 1.3 - 12.6 | HEK293 cells, Human kidney slices | 6-Carboxyfluorescein, Enalaprilat, Benzylpenicillin | [6][7][9] |

| URAT1 | ~150 | - | Oocytes | Urate | [4] |

| Pannexin 1 | ~150 | - | Oocytes | - | [4] |

Note: The variability in IC50 and Ki values reflects the different experimental conditions and substrates used across studies.

Experimental Protocols for Assessing this compound's Interaction with OATs

The characterization of this compound's inhibitory effects on OATs relies on robust in vitro assays. The most common approach is a cell-based transport assay using a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress a specific OAT.[8][10]

General Protocol for an OAT Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of a specific OAT-mediated transport.

Materials:

-

HEK293 cell line stably expressing the human OAT of interest (e.g., hOAT1 or hOAT3).

-

Mock-transfected HEK293 cells (as a negative control).

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

A fluorescent or radiolabeled OAT substrate (e.g., 6-carboxyfluorescein [6-CF] for OAT1/OAT3, or [³H]estrone-3-sulfate for OAT3).[10][11]

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

96-well black, clear-bottom cell culture plates.

-

Fluorescence plate reader or liquid scintillation counter.

Methodology:

-

Cell Seeding: Seed the OAT-expressing and mock-transfected HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Also, prepare the substrate solution in assay buffer at a concentration close to its Km value for the specific transporter.

-

Assay Initiation:

-

Wash the cell monolayers with warm assay buffer to remove the culture medium.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle control for a short period (e.g., 10-30 minutes) at 37°C.

-

Initiate the transport assay by adding the substrate solution (containing the fluorescent or radiolabeled probe) to each well.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the transport is in the linear range.

-

Assay Termination:

-

Rapidly terminate the uptake by aspirating the substrate solution.

-

Wash the cell monolayers multiple times with ice-cold assay buffer to remove any extracellular substrate.

-

-

Quantification:

-

Lyse the cells using a suitable lysis buffer.

-

For fluorescent substrates, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

For radiolabeled substrates, measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the signal obtained from the mock-transfected cells from the signal of the OAT-expressing cells to determine the specific uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Logical Relationships Modulated by this compound

The biological effects of this compound extend beyond the direct competitive inhibition of OATs. Its interaction with these transporters, and particularly with pannexin 1 channels, initiates a cascade of downstream signaling events.

Inhibition of Pannexin 1 and Modulation of Purinergic Signaling

This compound is a potent inhibitor of pannexin 1 (Panx1) channels, which are large-pore channels involved in the release of ATP from cells.[4][5] The inhibition of Panx1 by this compound has significant consequences for purinergic signaling.

-

ATP Release: By blocking Panx1 channels, this compound reduces the release of ATP into the extracellular space.[1]

-

P2X7 Receptor Activation: Extracellular ATP acts as a ligand for purinergic receptors, such as the P2X7 receptor (P2X7R).[12] The reduced ATP release due to Panx1 inhibition leads to decreased activation of P2X7R.

-

Intracellular Calcium: Activation of P2X7R, an ionotropic receptor, leads to an influx of Ca²⁺ into the cell.[4] Therefore, by inhibiting the Panx1/ATP/P2X7R axis, this compound can modulate intracellular calcium levels. However, some studies also suggest that this compound can directly increase intracellular calcium concentrations through other mechanisms, potentially involving TRPV2 channels.[4][13]

References

- 1. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. Pannexin1 channels act downstream of P2X7 receptors in ATP-induced murine T-cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Extracellular Signal-Regulated Kinase and c-Jun N-Terminal Kinase Mitogen-Activated Protein Kinase Pathways in Regulating Respiratory Syncytial Virus Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Organic Anion Transporter 3 with this compound as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport [ouci.dntb.gov.ua]

- 12. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Probenecid as a URAT1 Inhibitor: A Technical Guide for Renal Transport Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of probenecid's role as a Urate Transporter 1 (URAT1) inhibitor in the context of renal transport studies. It delves into the molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support research and development in this area.

Introduction: The Role of this compound and URAT1 in Renal Urate Homeostasis

Uric acid, the final product of purine metabolism, is primarily excreted by the kidneys to maintain physiological homeostasis.[1][2] The renal proximal tubule is the main site of urate handling, involving a complex interplay of filtration, reabsorption, and secretion.[3][4] Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein expressed on the apical membrane of proximal tubule cells.[2][4] It is responsible for the majority of urate reabsorption from the glomerular filtrate back into the bloodstream.[3][5] Dysregulation of this process, often leading to elevated serum uric acid (hyperuricemia), is a primary cause of gout, a painful inflammatory arthritis caused by the deposition of urate crystals in joints.[5][6]

This compound is a well-established uricosuric agent, meaning it increases the excretion of uric acid in the urine.[7][8] It achieves this primarily by inhibiting URAT1, thereby blocking the reabsorption of uric acid and lowering serum urate levels.[1][9] Understanding the specifics of this interaction is crucial for the development of novel gout therapies and for studying the broader implications of renal transport pathways.

Mechanism of Action: this compound's Inhibition of URAT1

The reabsorption of uric acid from the renal tubule is an active process. URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular monocarboxylates like lactate or nicotinate.[10] This process is a critical step in the body's mechanism to conserve urate.[2]

This compound exerts its therapeutic effect through competitive inhibition of URAT1.[1] It competes with uric acid for the binding sites on the transporter, thereby preventing urate from being reabsorbed into the proximal tubule cells.[1] This leads to a higher concentration of uric acid remaining in the tubular fluid, which is then excreted in the urine.[8]

While URAT1 is its primary target for uricosuric effects, this compound also interacts with other renal transporters, notably Organic Anion Transporters 1 (OAT1) and 3 (OAT3) located on the basolateral membrane.[1][11] Its inhibition of these transporters is the basis for its use in increasing the plasma concentration of certain drugs, like penicillin, by reducing their renal secretion.[7][12]

Signaling Pathway of Renal Urate Reabsorption

The following diagram illustrates the key transporters involved in moving uric acid from the renal tubule back into the blood and highlights the inhibitory action of this compound.

Caption: this compound inhibits URAT1 on the apical membrane, blocking uric acid reabsorption.

Quantitative Data on this compound's Inhibitory Activity

The potency of a URAT1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity.

Table 1: IC50 Values of Uricosuric Agents against Human URAT1

This table provides a comparison of the inhibitory potency of this compound with other notable uricosuric agents against human URAT1.

| Compound | IC50 for hURAT1 (μM) | Reference(s) |

| This compound | 22 - 30 | [10][13] |

| Benzbromarone | 0.0372 - 0.22 | [10][13] |

| Lesinurad | 3.5 - 7.3 | [10][14] |

| Sulfinpyrazone | 32 | [10] |

| Dotinurad | < 0.05 | [14] |

Data compiled from studies using in vitro expression systems.

Table 2: this compound's Selectivity Profile against Renal Transporters

This compound interacts with multiple transporters. This table shows its IC50 values for URAT1 and other key organic anion transporters, providing insight into its relative selectivity.

| Transporter | This compound IC50 (μM) | Primary Function | Reference(s) |

| URAT1 (SLC22A12) | 22 | Urate Reabsorption | [10] |

| OAT1 (SLC22A6) | ~7 | Organic Anion Secretion | [15] |

| OAT3 (SLC22A8) | ~11 | Organic Anion Secretion | [15] |

| OAT4 (SLC22A11) | ~40 | Urate Reabsorption | [15] |

| MRP4 (ABCC4) | >100 | Urate Secretion | [15] |

Note: IC50 values can vary between studies depending on the experimental system and conditions.

Experimental Protocols for URAT1 Inhibition Studies

Evaluating the inhibitory effect of compounds like this compound on URAT1 typically involves in vitro assays using cell lines that are engineered to express the human URAT1 transporter.

Protocol: In Vitro URAT1 Inhibition Assay Using Stably Transfected Cells

This protocol describes a common method for determining the IC50 of a test compound against URAT1.

1. Cell Culture and Transfection:

- Cell Line: Madin-Darby canine kidney (MDCK) or Human embryonic kidney (HEK293) cells are commonly used.

- Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

- Transfection: Stably transfect the cells with a plasmid vector containing the full-length cDNA of human URAT1 (SLC22A12). Use a selection marker (e.g., G418) to select for successfully transfected cells. Mock-transfected cells (with an empty vector) should be used as a negative control.

- Verification: Confirm URAT1 expression and proper localization to the cell membrane using methods like Western blotting or immunofluorescence.

2. Urate Uptake Assay:

- Plating: Seed the URAT1-expressing cells and mock-transfected cells into 24- or 48-well plates and grow to confluence.

- Pre-incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4). Pre-incubate the cells for 10-15 minutes at 37°C with the uptake buffer containing various concentrations of the test compound (this compound) or vehicle control.

- Initiation of Uptake: Start the uptake reaction by adding the uptake buffer containing radio-labeled [14C]uric acid and the corresponding concentrations of the test compound. A typical uric acid concentration is in the range of its Km value for the transporter.

- Incubation: Incubate for a short, defined period (e.g., 5-20 minutes) at 37°C. The time should be within the linear range of uptake.

- Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.

- Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

3. Quantification and Data Analysis:

- Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

- Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

- Calculation:

- Subtract the uptake in mock-transfected cells from the uptake in URAT1-expressing cells to determine the specific URAT1-mediated uptake.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vitro URAT1 inhibition assay.

Caption: Workflow for an in vitro URAT1 inhibition assay to determine IC50 values.

Conclusion

This compound serves as a cornerstone compound in the study of renal urate transport and the management of hyperuricemia. Its well-characterized competitive inhibition of URAT1 provides a clear mechanism for its uricosuric action. For researchers, this compound is not only a clinically relevant drug but also an essential pharmacological tool to probe the function of URAT1 and other related renal transporters. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for conducting robust renal transport studies, facilitating the discovery and characterization of new therapeutic agents for gout and other urate-related disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. s3.pgkb.org [s3.pgkb.org]

- 9. ClinPGx [clinpgx.org]

- 10. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 15. Modulation of Urate Transport by Drugs [mdpi.com]

The Historical Development of Probenecid for Penicillin Retention: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery and development of penicillin was a watershed moment in modern medicine. However, its rapid renal excretion posed a significant clinical challenge, requiring frequent and high doses to maintain therapeutic concentrations. This technical guide provides an in-depth exploration of the historical development of probenecid, a drug designed to inhibit penicillin's renal clearance, thereby enhancing its efficacy. We will delve into the pioneering experiments that elucidated its mechanism of action, present key quantitative data from seminal studies, and provide detailed diagrams of the involved physiological pathways and experimental workflows.

The Challenge of Penicillin's Fleeting Efficacy

Following Alexander Fleming's discovery of penicillin in 1928 and its subsequent development as a therapeutic agent, its remarkable antibacterial properties were hampered by its rapid elimination from the body. The primary route of excretion was found to be the kidneys, where it was efficiently cleared from the bloodstream. This necessitated the administration of large and frequent doses of penicillin to maintain plasma concentrations sufficient to combat infections, which was a significant issue, especially during World War II when penicillin was in short supply.

The Precursor to this compound: Caronamide

The search for a solution to prolong penicillin's action led researchers to investigate compounds that could interfere with its renal excretion. One of the earliest such compounds to be studied was caronamide.

Key Experiments with Caronamide

Pioneering work by Beyer and colleagues in the 1940s was instrumental in understanding the mechanism of penicillin's renal excretion and how it could be inhibited. Their experiments, primarily in dogs, laid the groundwork for the development of this compound.

Experimental Protocol: Determining the Effect of Caronamide on Penicillin Renal Clearance (Based on Beyer et al., 1947)

-

Animal Model: Unanesthetized female dogs were used.

-

Substance Administration: Penicillin was administered as a continuous intravenous infusion to maintain a constant plasma concentration. Caronamide was also administered intravenously.

-

Sample Collection: Blood samples were drawn at regular intervals to determine plasma penicillin and caronamide concentrations. Urine was collected via a bladder catheter to measure the volume and concentration of penicillin excreted.

-

Analytical Methods: Penicillin concentrations in plasma and urine were determined using microbiological assays.

-

Calculations: The renal clearance of penicillin was calculated using the standard formula: Clearance = (Urine Concentration x Urine Flow Rate) / Plasma Concentration.

-

Experimental Design: The clearance of penicillin was measured before and after the administration of caronamide to determine the inhibitory effect of caronamide on penicillin's renal excretion.

These experiments demonstrated that caronamide could effectively block the tubular secretion of penicillin, leading to higher and more sustained plasma concentrations of the antibiotic.

The Development and Mechanism of Action of this compound

While caronamide proved the concept, it had limitations, including the need for large doses. This led to the development of this compound in 1949, a more potent and effective agent.[1] this compound was found to be a competitive inhibitor of the organic anion transporters (OATs) in the proximal tubules of the kidneys.[1]

The Role of Organic Anion Transporters (OATs)

Penicillin, being an organic anion, is actively secreted from the blood into the urine by OATs, primarily OAT1 and OAT3, located in the basolateral membrane of the proximal tubule cells. This active transport process is highly efficient and is the primary reason for penicillin's rapid clearance.

This compound's Competitive Inhibition

This compound has a higher affinity for the OATs than penicillin. When co-administered, this compound competitively binds to these transporters, effectively blocking them from transporting penicillin out of the bloodstream and into the tubular cells for excretion. This results in a significant decrease in the renal clearance of penicillin, leading to a 2- to 4-fold increase in its plasma concentration and a prolonged half-life.[1]

Quantitative Data on this compound's Efficacy

Early clinical studies in the 1950s provided quantitative evidence of this compound's effectiveness in increasing penicillin plasma concentrations. A key finding from a 1952 study by Frisk and colleagues, as summarized in a 2022 systematic review, demonstrated a linear relationship between the dose of this compound and the resulting increase in penicillin plasma levels.

| This compound Daily Dose | Penicillin Type | Observed Effect on Penicillin Plasma Concentration | Reference |

| 0.25 - 1.0 grams | Penicillin V | Linear increase in plasma concentration with increasing this compound dose. | Frisk et al., 1952 (as cited in a 2022 systematic review)[1] |

| 1.0 gram | Penicillin G | 2- to 4-fold increase in plasma levels. | General finding from multiple early studies. |

Visualizing the Mechanism and Workflow

To better understand the complex processes involved, the following diagrams illustrate the renal excretion pathway of penicillin and the experimental workflow for studying its clearance.

References

Probenecid as a Pannexin 1 Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pannexin 1 (PANX1) channels are crucial mediators of cellular communication, primarily through the release of ATP, which acts as a key signaling molecule in various physiological and pathological processes. Probenecid, a drug historically used for the treatment of gout, has been identified as a potent blocker of PANX1 channels. This guide provides a comprehensive technical overview of this compound's role as a PANX1 antagonist, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and illustrating associated signaling pathways. A significant consideration for researchers is this compound's lack of specificity, as it also interacts with other cellular targets, including organic anion transporters (OATs) and P2X7 receptors.

Introduction to Pannexin 1 and this compound

Pannexin 1 forms large-pore channels in the cell membrane that are permeable to ions and small molecules up to 1 kDa, such as ATP.[1] These channels are involved in a multitude of cellular functions, including inflammatory responses, calcium signaling, and apoptosis.[2][3] PANX1 can be activated by various stimuli, including mechanical stress, high extracellular potassium, and receptor-mediated signaling.[4][5]

This compound is a well-established uricosuric agent that inhibits renal tubular reuptake of uric acid, thereby increasing its excretion.[4][6] Its inhibitory effects are historically attributed to the blockade of organic anion transporters.[4][7] However, research has unequivocally demonstrated that this compound also functions as a direct inhibitor of PANX1 channels, providing a valuable pharmacological tool to investigate PANX1 function.[4][6]

Mechanism of Action

This compound directly inhibits the channel-forming function of PANX1.[4] While the precise binding site and molecular interaction are still under investigation, evidence suggests that it attenuates PANX1-mediated currents and the release of molecules like ATP.[4][8] It is important to note that this compound's inhibitory action on PANX1 occurs within a similar concentration range as its effects on organic anion transporters, necessitating careful interpretation of experimental results.[4] Unlike some other gap junction channel blockers, this compound shows selectivity for pannexins over connexins, making it useful for distinguishing between these two channel families.[4][7][9]

Quantitative Data: this compound's Inhibitory Profile

The inhibitory potency of this compound on PANX1 channels has been quantified across various experimental systems. The following tables summarize key findings.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | Experimental System | Agonist/Stimulus | IC50 Value | Reference(s) |

| Pannexin 1 | Xenopus oocytes expressing PANX1 | Voltage steps | ~150 µM | [4] |

| P2X7 Receptor | HEK-293 cells expressing human P2X7 | 200 µM ATP | 203 µM | [10][11] |

| P2X7 Receptor | HEK-293 cells expressing human P2X7 | 1 mM ATP | 1.3 mM | [10][11] |

Table 2: Efficacy of this compound in Functional Assays

| Assay | Cell Type / System | This compound Concentration | % Inhibition / Effect | Reference(s) |

| PANX1 Currents | Xenopus oocytes | 1 mM | Complete abolition of currents | [4][9] |

| ATP-induced Dye Uptake | HEK-hP2X7 cells | 2.5 mM | ~60% reduction | [10][11] |

| High K+-induced ATP Release | PANX1-expressing oocytes | 150 µM & 500 µM | Dose-dependent attenuation | [4] |

| ATP-induced T-cell Death | Murine T-cells | 1 mM | Drastic reduction in cell death | [12] |

Key Experimental Protocols

The characterization of this compound as a PANX1 blocker relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion currents flowing through PANX1 channels expressed in Xenopus oocytes.

-

Objective: To quantify the inhibitory effect of this compound on PANX1 channel currents.

-

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed, defolliculated using collagenase, and injected with mRNA encoding for human or mouse PANX1.[4]

-

Incubation: Injected oocytes are incubated for 18-42 hours to allow for protein expression.[4]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a standard Ringer's solution.

-

Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

-

PANX1 channels are typically activated by applying voltage pulses (e.g., stepping the membrane potential from a holding potential of -40 mV to +60 mV).[13]

-

-

This compound Application: A dose-response curve is generated by perfusing the chamber with increasing concentrations of this compound and measuring the corresponding reduction in the voltage-activated current.[4]

-

Data Analysis: The current inhibition at each this compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.[4]

-

Dye Uptake Assays

These assays measure the permeability of the cell membrane to fluorescent dyes, which can enter the cell through open PANX1 channels.

-

Objective: To assess the effect of this compound on PANX1-mediated pore formation.

-

Methodology:

-

Cell Culture: Cells endogenously expressing or transfected with PANX1 (e.g., HEK-293, J774 macrophages) are plated in 96-well plates.[10][11]

-

Pre-incubation: Cells are pre-incubated with this compound or a vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.[11][12]

-

Stimulation and Dye Addition: A fluorescent dye such as ethidium bromide (Etd) or YO-PRO-1 is added to the extracellular solution along with a stimulus to open PANX1 channels (e.g., ATP for P2X7-dependent PANX1 activation, or high extracellular potassium).[4][11]

-

Fluorescence Measurement: The increase in intracellular fluorescence is monitored over time using a fluorescence plate reader or microscopy.[11]

-

Data Analysis: The rate of dye uptake or endpoint fluorescence in this compound-treated cells is compared to control cells to determine the extent of inhibition.[14]

-

ATP Release Assay

This assay quantifies the amount of ATP released from cells into the extracellular medium, a key function of PANX1 channels.

-

Objective: To measure the inhibition of PANX1-mediated ATP release by this compound.

-

Methodology:

-

Cell Preparation: PANX1-expressing cells or oocytes are prepared and pre-treated with this compound where applicable.[4]

-

Stimulation: Cells are stimulated to induce ATP release (e.g., with high potassium solution).[4]

-

Supernatant Collection: After a defined incubation period, the extracellular supernatant is carefully collected.[4]

-

ATP Measurement: The ATP concentration in the supernatant is quantified using a luciferin-luciferase-based luminescence assay.[4] The luminescence produced is directly proportional to the amount of ATP present.

-

Data Analysis: Luminescence readings from this compound-treated samples are compared to control samples to quantify the inhibition of ATP release.[4]

-

Signaling Pathways and Visualizations

This compound's blockade of PANX1 has significant implications for downstream signaling pathways, particularly in the context of inflammation.

PANX1-Mediated ATP Release and Purinergic Signaling

PANX1 channels are a primary conduit for non-vesicular ATP release. This extracellular ATP can then activate purinergic receptors (e.g., P2X7) on the same or neighboring cells, initiating a cascade of downstream events. This compound blocks the initial step of this pathway by preventing ATP efflux through PANX1.

Caption: this compound blocks PANX1-mediated ATP release into the extracellular space.

Experimental Workflow for Testing this compound using Dye Uptake

A typical experimental workflow to evaluate the inhibitory effect of this compound on PANX1 channel function involves a series of sequential steps, from cell preparation to data analysis.

Caption: Workflow for a dye uptake assay to measure PANX1 inhibition by this compound.

Role in Inflammasome Activation

PANX1 channels play a critical role in the activation of the NLRP3 and AIM2 inflammasomes.[2] For instance, activation of the P2X7 receptor by ATP leads to potassium efflux through PANX1, a key trigger for NLRP3 inflammasome assembly. This compound can inhibit this process by blocking the PANX1 channel, thereby preventing the necessary ion fluxes and subsequent caspase-1 activation and cytokine release.[2][9]

Caption: this compound inhibits inflammasome activation by blocking PANX1-mediated K+ efflux.

Limitations and Considerations

While this compound is a valuable tool, its lack of absolute specificity is a critical limitation.

-

Off-Target Effects: this compound inhibits organic anion transporters (OATs) and has been shown to directly block the human P2X7 receptor, independent of PANX1.[10][11][15] This is particularly relevant in studies of P2X7-PANX1 crosstalk, where this compound's effects could be due to the inhibition of either or both targets.

-

Concentration Dependence: The IC50 of this compound for PANX1 (~150 µM) is similar to that for some transporters.[4] Furthermore, its IC50 for P2X7 can vary depending on the ATP concentration used for stimulation.[10][11]

-

Experimental Controls: Due to these off-target effects, it is essential to use multiple, structurally unrelated PANX1 inhibitors (e.g., carbenoxolone, 10Panx1 peptide) and genetic knockout/knockdown models to confirm that the observed effects are genuinely mediated by PANX1.[10][12]

Conclusion

This compound is a widely used and effective pharmacological inhibitor of Pannexin 1 channels. It has been instrumental in elucidating the role of PANX1 in diverse physiological processes, from ATP release to inflammasome activation. However, researchers and drug development professionals must remain vigilant of its off-target effects, particularly on organic anion transporters and the P2X7 receptor. By employing rigorous experimental design with appropriate controls, this compound remains an indispensable tool for the continued exploration of Pannexin 1 biology and its potential as a therapeutic target.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | this compound-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]

- 3. rupress.org [rupress.org]

- 4. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. This compound, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]

- 11. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pannexin1 channels act downstream of P2X7 receptors in ATP-induced murine T-cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

Investigating the Off-Target Effects of Probenecid In Vitro: A Technical Guide

Abstract

Probenecid, a drug primarily used in the treatment of gout, is well-documented for its on-target effect of inhibiting organic anion transporters in the kidneys, thereby promoting the excretion of uric acid. However, a growing body of in vitro research has unveiled a range of off-target interactions that are of significant interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the key off-target effects of this compound, focusing on its interactions with pannexin-1 channels, ATP-binding cassette (ABC) transporters, and transient receptor potential vanilloid 2 (TRPV2) channels. This document summarizes quantitative data, presents detailed experimental protocols for investigating these interactions, and provides visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pleiotropic effects.

Off-Target Interaction with Pannexin-1 Channels

Pannexin-1 (PANX1) channels are large-pore channels found in the plasma membrane of various cell types that mediate the release of ATP and other small molecules, playing a crucial role in paracrine signaling, inflammation, and apoptosis.[1][2] this compound has been identified as a potent inhibitor of PANX1 channels, an effect that is independent of its action on organic anion transporters.[1][3] This inhibition has implications for processes such as inflammation and ATP-mediated signaling.[1][2]

Quantitative Data: this compound's Inhibition of Pannexin-1

The inhibitory effect of this compound on pannexin-1 channels has been quantified in several in vitro studies. The following table summarizes key findings.

| Parameter | Cell Type/System | Value | Reference(s) |

| IC50 | Xenopus oocytes expressing pannexin 1 | ~150 µM | [1] |

| Inhibition | Jurkat cells (apoptotic) | 2 mM this compound significantly reduces ATP release | [4] |

| Inhibition | Erythrocytes | 1 mM this compound inhibits YoPro-1 dye uptake | [1] |

Signaling Pathway: this compound's Inhibition of Pannexin-1

The following diagram illustrates the mechanism by which this compound inhibits pannexin-1 channels, thereby blocking ATP release and its downstream inflammatory consequences.

Experimental Protocols

This protocol is designed to measure the release of ATP from cells in response to a stimulus and the inhibitory effect of this compound.[5]

Materials:

-

Cells expressing pannexin-1 (e.g., Xenopus oocytes injected with pannexin-1 mRNA, or a cell line with endogenous expression).

-

Control medium (e.g., OR2 for oocytes).

-

Stimulation solution (e.g., high potassium solution).

-

This compound stock solution.

-

Luciferin/Luciferase-based ATP assay kit.

-

Luminometer.

Procedure:

-

Culture cells to the desired confluency in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound (e.g., 150 µM, 500 µM) or vehicle control for 10 minutes.[5]

-

Remove the pre-treatment solution and add the stimulation solution (with or without this compound) for 10 minutes.[5]

-

Collect the supernatant from each well.

-

Prepare the ATP assay solution according to the manufacturer's instructions.

-

Mix the collected supernatant with the ATP assay solution.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescence values to the control group to determine the percentage of inhibition.

This assay measures the uptake of a fluorescent dye through pannexin-1 channels, which is inhibited by this compound.[1]

Materials:

-

Erythrocytes or other cells expressing pannexin-1.

-

Assay buffer (e.g., OR2).

-

This compound stock solution.

-

Fluorescent dye (e.g., YoPro-1 iodide).

-

Stimulation solution (e.g., hypotonic solution).

-

Fluorescence microscope or plate reader.

Procedure:

-

Plate cells on a poly-D-lysine coated multi-well plate.

-

Pre-treat the cells with this compound (e.g., 1 mM) or vehicle control for 10 minutes.[1]

-

Initiate dye uptake by adding the stimulation solution containing the fluorescent dye (e.g., 0.5 µM YoPro-1) with or without this compound.[1]

-

Incubate for a defined period (e.g., 1-10 minutes).

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

Compare the fluorescence in this compound-treated cells to the stimulated control to determine the extent of inhibition.

Modulation of ATP-Binding Cassette (ABC) Transporters

ABC transporters are a family of membrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates across cellular membranes. Several members, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP/ABCG2), are implicated in multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic agents from tumor cells.[6][7] this compound has been shown to inhibit certain MRPs, thereby reversing MDR and sensitizing cancer cells to chemotherapy.[6][7]

Quantitative Data: this compound's Effect on ABC Transporters

The following table summarizes the chemosensitizing effects of this compound in MRP-overexpressing cancer cell lines.

| Cell Line | Chemotherapeutic Agent | This compound Concentration | Effect | Reference(s) |

| HL60/AR (MRP-overexpressing) | Daunorubicin, Vincristine | 0.01-10 mM | Concentration-dependent reversal of resistance | [6] |

| H69/AR (MRP-overexpressing) | Daunorubicin, Vincristine | 0.01-10 mM | Concentration-dependent reversal of resistance | [6] |

| 22Rv1 (prostate cancer spheroids) | Cisplatin, Doxorubicin | 100-300 µM | Increased sensitivity | [8] |

Mechanism and Workflow Diagrams

The diagrams below illustrate how this compound can reverse multidrug resistance and a typical workflow for assessing this effect.

Experimental Protocols

This assay determines the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent.[6][9]

Materials:

-

Cancer cell line (e.g., MRP-overexpressing HL60/AR and its parental drug-sensitive line).

-

Cell culture medium and supplements.

-

Chemotherapeutic agent (e.g., Daunorubicin).

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubate the plates for 48-72 hours at 37°C.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for the chemotherapeutic agent with and without this compound.

This assay measures the intracellular accumulation of the fluorescent chemotherapeutic drug Doxorubicin, which is increased when MRP1-mediated efflux is blocked by this compound.[6][10]

Materials:

-

MRP-overexpressing and control cell lines.

-

Doxorubicin.

-

This compound stock solution.

-

Assay buffer (e.g., PBS with calcium and magnesium).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Culture cells to the desired confluency. For microscopy, seed cells on coverslips or in imaging-compatible plates. For flow cytometry, prepare a cell suspension.

-

Pre-treat the cells with this compound or vehicle control for 30-60 minutes.

-

Add Doxorubicin (e.g., 5-10 µM) to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[10]

-

Wash the cells with ice-cold assay buffer to remove extracellular Doxorubicin.

-

For fluorescence microscopy: Mount the coverslips and visualize the intracellular red fluorescence of Doxorubicin.

-

For flow cytometry: Resuspend the cells in assay buffer and analyze the fluorescence intensity on a per-cell basis.

-

Quantify and compare the fluorescence intensity between this compound-treated and control cells.

Activation of Transient Receptor Potential Vanilloid 2 (TRPV2) Channels

TRPV2 is a non-selective cation channel involved in various physiological processes, including cardiac function, immune response, and neuronal development.[11][12] Unlike its inhibitory effects on other targets, this compound has been identified as a potent agonist of TRPV2 channels, leading to an increase in intracellular calcium.[9][11]

Quantitative Data: this compound's Activation of TRPV2

The following table summarizes the key quantitative findings related to this compound's activation of TRPV2 channels.

| Parameter | Cell Type/System | Value | Reference(s) |

| Activation | HEK293T cells expressing TRPV2 | 100 µM this compound causes rapid increases in whole-cell current | [12] |

| Kd value | HEK293T cells expressing TRPV2 (Fluo-3 calcium imaging) | 31.9 µM | [12] |

Signaling Pathway: this compound's Activation of TRPV2

The diagram below illustrates the activation of TRPV2 by this compound and the subsequent influx of calcium.

Experimental Protocols

This assay measures changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.[12][13]

Materials:

-

HEK293T cells transfected with TRPV2 or a cell line with endogenous expression.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM).

-

This compound stock solution.

-

Assay buffer (e.g., HBSS).

-

Fluorescence microscope with live-cell imaging capabilities or a fluorescent plate reader.

Procedure:

-

Seed cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Add this compound at various concentrations to the cells.

-

Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium.

-

Analyze the data by calculating the change in fluorescence relative to the baseline.

This technique directly measures the ion currents flowing through TRPV2 channels upon activation by this compound.[6][13]

Materials:

-

Cells expressing TRPV2.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular and intracellular recording solutions.

-

This compound stock solution.

Procedure:

-

Prepare cells for patch-clamp recording.

-

Pull patch pipettes and fill them with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage-clamp protocol (e.g., voltage ramps or steps) to record baseline currents.

-

Perfuse the cell with the extracellular solution containing this compound.

-

Record the changes in membrane current in response to this compound.

-

Analyze the current-voltage relationship and the magnitude of the this compound-evoked currents.

Conclusion

The in vitro off-target effects of this compound are multifaceted and extend beyond its well-established role as a uricosuric agent. Its ability to inhibit pannexin-1 channels, modulate the activity of ABC transporters involved in multidrug resistance, and activate TRPV2 channels highlights the pleiotropic nature of this compound. For researchers and drug development professionals, understanding these off-target activities is crucial for interpreting experimental results where this compound is used as a chemical probe and for exploring its potential in new therapeutic applications, such as an adjuvant in cancer chemotherapy or as a modulator of inflammatory responses. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound's complex pharmacology.

References

- 1. This compound, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]

- 3. This compound, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pannexin 1 channels mediate ‘find–me’ signal release and membrane permeability during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Cannabinoid non-cannabidiol site modulation of TRPV2 structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. researchgate.net [researchgate.net]

- 13. Transient receptor potential V2 expressed in sensory neurons is activated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Probenecid's Interaction with TRPV2 Channels: A Technical Guide for Neurological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a drug historically used for the treatment of gout, has emerged as a valuable pharmacological tool in neuroscience research due to its interaction with the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. This technical guide provides an in-depth overview of the this compound-TRPV2 interaction, focusing on its implications for neurological research. It consolidates quantitative data, details experimental protocols, and visualizes key pathways to facilitate further investigation and drug development efforts in this area.

TRPV2 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes within the nervous system, including axon outgrowth, neuronal development, neuroinflammation, and pain perception.[1][2] this compound has been identified as a selective agonist of TRPV2, offering a means to modulate its activity and probe its function in neurological models.[3][4] Recent structural studies have further refined our understanding, suggesting that this compound acts as a potentiator of TRPV2, binding to a previously unidentified intracellular pocket and sensitizing the channel to other stimuli.[5][6][7]

This guide aims to be a comprehensive resource for researchers, providing the necessary technical details to design and execute experiments investigating the multifaceted role of the this compound-TRPV2 interaction in the nervous system.

Quantitative Data: this compound-TRPV2 Interaction

The following tables summarize the key quantitative parameters defining the interaction between this compound and TRPV2 channels from various studies.

Table 1: Potency and Efficacy of this compound on TRPV2 Channels

| Parameter | Value | Cell Type | Species | Method | Reference |

| EC50 | 32 μM | Cardiomyocytes | Not Specified | Not Specified | [8] |

| Kd | 31.9 μM | HEK293T | Not Specified | Fluo-3 Calcium Imaging | [8] |

| Hill Coefficient (n) | 2.8 | HEK293T | Not Specified | Fluo-3 Calcium Imaging | [8] |

| EC50 | ~26 μM | Pichia pastoris | Rat | Ca2+ Influx Assay | [8][9] |

Table 2: Electrophysiological Characteristics of this compound-Activated TRPV2 Currents

| Parameter | Observation | Cell Type | Voltage | Method | Reference |

| Current Increase | Rapid increase at +60 mV and -60 mV | TRPV2-transfected HEK293T | +60 mV, -60 mV | Whole-cell Patch Clamp | [8] |

| Current-Voltage Relationship | Outward rectification | TRPV2-transfected HEK293T | Not Specified | Whole-cell Patch Clamp | [10] |

| Reversal Potential | Near 0 mV | TRPV2-transfected HEK293T | Not Specified | Whole-cell Patch Clamp | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to characterize the interaction between this compound and TRPV2 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel activity.

Objective: To record TRPV2-mediated currents in response to this compound application in cultured neurons or heterologous expression systems (e.g., HEK293T cells).

Materials:

-

Cells: Primary neuronal culture or a cell line expressing TRPV2.

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[11] Continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal Solution (Pipette Solution): Containing (in mM): 140 K-Gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.5 Na-GTP, adjusted to pH 7.3 with KOH.[12]

-

This compound Stock Solution: Prepared in DMSO and diluted to the final desired concentration in the external solution.

-

Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with internal solution.[11]

-

Electrophysiology Rig: Including an inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.[13]

Procedure:

-

Cell Preparation: Plate cells on coverslips a few days prior to recording.[11]

-

Pipette Preparation: Pull patch pipettes and fill with the internal solution.

-

Recording Chamber: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution at a rate of 1.5-2 mL/min.[11]

-

Obtaining a Gigaseal: Under visual guidance, approach a target cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).[13]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition:

-

Voltage-Clamp Mode: Hold the cell at a membrane potential of -70 mV.[13]

-

Apply voltage ramps or steps to elicit currents. A typical voltage ramp could be from -100 mV to +100 mV over 200 ms.

-

Establish a stable baseline recording in the external solution.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record the changes in membrane current.

-

To confirm the involvement of TRPV2, a non-selective blocker like ruthenium red (10-20 µM) can be co-applied with this compound.[8]

-

-

Data Analysis: Analyze the recorded currents using appropriate software to determine parameters such as current amplitude, current-voltage (I-V) relationship, and reversal potential.

Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration, an indicator of TRPV2 channel activation.

Objective: To visualize and quantify the increase in intracellular calcium ([Ca²⁺]i) in response to this compound in TRPV2-expressing cells.

Materials:

-

Cells: Primary neuronal culture or a cell line expressing TRPV2 plated on glass-bottom dishes or coverslips.

-

Calcium Indicator Dye: Fluo-3 AM or Fura-2 AM.

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

This compound Stock Solution: Prepared in DMSO.

-